molecular formula C16H21BO4 B7958349 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid

1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B7958349
M. Wt: 288.1 g/mol
InChI Key: ALEGXVSZRWEMEH-UHFFFAOYSA-N
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Description

1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a phenyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, where a phenylboronic acid derivative reacts with a halogenated cyclopropane.

    Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step involves the borylation of the phenyl group using a reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the boron atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound may be used in the development of boron-containing drugs or as a probe in biological studies.

    Industry: It can be used in the production of advanced materials, such as polymers or catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with biological molecules, making it useful in drug design. The cyclopropane ring and phenyl group contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

    Phenylcyclopropane: Lacks the boron-containing group, making it less versatile in certain applications.

    Cyclopropanecarboxylic acid:

    Tetramethyl-1,3,2-dioxaborolane derivatives: These compounds contain the boron group but lack the cyclopropane and phenyl groups, affecting their structural properties and reactivity.

Uniqueness: 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, phenyl group, and boron-containing dioxaborolane group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO4/c1-14(2)15(3,4)21-17(20-14)12-8-6-5-7-11(12)16(9-10-16)13(18)19/h5-8H,9-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEGXVSZRWEMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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